molecular formula C17H19N3O4 B6975433 benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate

benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate

Cat. No.: B6975433
M. Wt: 329.35 g/mol
InChI Key: KZIIZMIODUBPNY-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a carbamate moiety, which is further linked to an azetidine ring substituted with a 2,5-dimethyl-1,3-oxazole-4-carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Oxazole Moiety: The 2,5-dimethyl-1,3-oxazole-4-carbonyl group can be introduced via a condensation reaction between a suitable oxazole precursor and the azetidine intermediate.

    Formation of the Carbamate Linkage: The final step involves the reaction of the azetidine-oxazole intermediate with benzyl chloroformate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of carbamate compounds with biological targets.

    Industrial Applications: The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine and oxazole rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)pyrrolidin-3-yl]carbamate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    Benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)piperidin-3-yl]carbamate: Contains a piperidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The azetidine ring, in particular, is less common in carbamate compounds, making this molecule a valuable subject for research and development.

Properties

IUPAC Name

benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-15(18-12(2)24-11)16(21)20-8-14(9-20)19-17(22)23-10-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIIZMIODUBPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)N2CC(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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